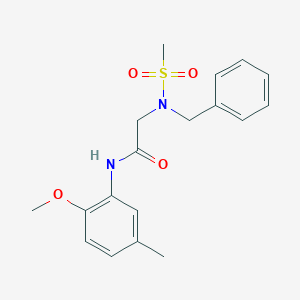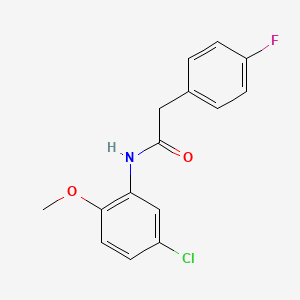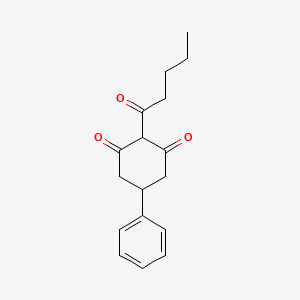![molecular formula C23H23N3O4 B5107820 N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide, also known as BMA-168, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, modulation of gene expression, and reduction of neuroinflammation. This compound has also been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility, which can make it difficult to use in certain experiments, and its high cost, which can limit its availability for some researchers.
Future Directions
There are several future directions for the research on N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide, including the development of novel derivatives with improved solubility and potency, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesis Methods
N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide can be synthesized through a multi-step process that involves the reaction of 4-morpholinylacetyl chloride with 3-(1H-indol-1-yl)acetic acid followed by the reaction with benzylamine. The final product is obtained through the purification of the crude product using column chromatography.
Scientific Research Applications
N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide has shown potential in various scientific research applications, including cancer research, neurological disorders, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In drug discovery, this compound has been used as a lead compound for the development of novel drugs.
Properties
IUPAC Name |
N-benzyl-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(24-14-17-6-2-1-3-7-17)16-26-15-19(18-8-4-5-9-20(18)26)22(28)23(29)25-10-12-30-13-11-25/h1-9,15H,10-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKDXKPSXHBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)

![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
